Product packaging for 2,3-Dimethylpyridine;ZINC(Cat. No.:CAS No. 88029-19-0)

2,3-Dimethylpyridine;ZINC

Cat. No.: B14397848
CAS No.: 88029-19-0
M. Wt: 172.5 g/mol
InChI Key: SXKAINJIMOKDES-UHFFFAOYSA-N
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Description

Historical Perspectives on 2,3-Dimethylpyridine Investigations

The history of lutidines, the dimethyl derivatives of pyridine (B92270), dates back to their discovery in Dippel's oil by Thomas Anderson in 1851. wikipedia.org Initially isolated from coal tar, the industrial synthesis of pyridine and its derivatives has since evolved to more controlled methods involving formaldehyde, ammonia (B1221849), and acetaldehyde. globalresearchonline.net Early investigations into 2,3-Dimethylpyridine focused on its fundamental chemical properties and reactivity, which are similar to those of pyridine, though the presence of methyl groups can influence reaction pathways. wikipedia.org

Over the years, the purification methods for 2,3-Dimethylpyridine have been refined. A common procedure involves steam distillation from an acidic solution to remove non-basic impurities, followed by basification, extraction, and fractional distillation. chemicalbook.com Further purification can be achieved through the formation and subsequent decomposition of its urea (B33335) complex or by fractional crystallization. chemicalbook.com These purification techniques have been crucial in obtaining high-purity 2,3-Dimethylpyridine, enabling more precise studies of its properties and applications.

Current Research Frontiers and Multidisciplinary Relevance

In recent times, 2,3-Dimethylpyridine has emerged from being a classical organic reagent to a molecule of significant interest in various cutting-edge research areas. Its utility as an intermediate in organic synthesis remains a primary focus, particularly in the production of pharmaceuticals. chemicalbook.com For instance, it serves as a key intermediate in the synthesis of lansoprazole (B1674482), a proton pump inhibitor. chemicalbook.com

The compound's applications are expanding into materials science, where it can be incorporated into polymers and other advanced materials. Its role as an acid-binding agent in chemical reactions is also well-established. chemicalbook.com Furthermore, the unique electronic and steric properties conferred by the two methyl groups on the pyridine ring make 2,3-Dimethylpyridine an interesting ligand for the development of novel catalysts. Computational studies are also shedding new light on its molecular structure and reactivity, paving the way for the rational design of new applications. The multidisciplinary relevance of 2,3-Dimethylpyridine is evident in its use as a flavoring agent in the food industry, highlighting its presence in diverse scientific and commercial sectors. chemicalbook.com

Physicochemical Properties of 2,3-Dimethylpyridine

The physical and chemical characteristics of 2,3-Dimethylpyridine are fundamental to its application in various fields. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Appearance Colorless liquid
Odor Peppermint-like
Melting Point -15 °C
Boiling Point 162-163 °C
Density 0.945 g/mL at 25 °C
Refractive Index n20/D 1.508
Flash Point 50 °C (closed cup)
CAS Registry Number 583-61-9

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnist.gov

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dimethylpyridine. Key spectroscopic data are summarized as follows:

Spectroscopic TechniqueKey Features
Infrared (IR) Spectrum Characteristic peaks corresponding to C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns useful for structural elucidation.
UV/Visible Spectroscopy Exhibits absorption bands in the UV region, characteristic of the π-electron system of the pyridine ring.

Detailed spectroscopic data can be found in resources such as the NIST WebBook. nist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NZn B14397848 2,3-Dimethylpyridine;ZINC CAS No. 88029-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

88029-19-0

Molecular Formula

C7H9NZn

Molecular Weight

172.5 g/mol

IUPAC Name

2,3-dimethylpyridine;zinc

InChI

InChI=1S/C7H9N.Zn/c1-6-4-3-5-8-7(6)2;/h3-5H,1-2H3;

InChI Key

SXKAINJIMOKDES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C.[Zn]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,3 Dimethylpyridine

Direct Synthesis Approaches to 2,3-Dimethylpyridine

The direct construction of the 2,3-dimethylpyridine scaffold can be achieved through various cyclization and aromatization reactions. Additionally, modern synthetic methods have enabled the direct functionalization of the pyridine (B92270) ring via C-H bond activation.

Cyclization and Aromatization Reactions

Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with a nitrogen source, followed by an aromatization step. Two notable examples are the Hantzsch and Bohlmann-Rahtz pyridine syntheses.

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.org While a versatile method for producing substituted pyridines, the classical Hantzsch synthesis has drawbacks such as the need for harsh reaction conditions and sometimes low yields. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis offers an alternative route, generating substituted pyridines in a two-step process. wikipedia.orgorganic-chemistry.org This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgorganic-chemistry.orgjk-sci.com Subsequent heat-induced isomerization and cyclodehydration yield the 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it avoids the need for a separate oxidation step to achieve aromatization. organic-chemistry.org However, the high temperatures required for the final cyclodehydration can be a limitation. organic-chemistry.org Catalysts such as acids can be employed to lower the required reaction temperature. jk-sci.comsynarchive.com

Another relevant cyclization method is the Guareschi-Thorpe synthesis , which typically yields 2-pyridones from the reaction of cyanoacetamide with a 1,3-dicarbonyl compound. wikipedia.orgrsc.orgquimicaorganica.org Recent advancements have focused on developing more environmentally friendly conditions for this reaction, such as using aqueous media. rsc.orgnih.govresearchgate.net

Synthesis Name Reactants Key Features Reference(s)
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateForms a dihydropyridine intermediate requiring oxidation. wikipedia.orgchemtube3d.comrsc.orgnih.govresearchgate.net
Bohlmann-Rahtz Pyridine SynthesisEnamine, EthynylketoneTwo-step process involving an aminodiene intermediate; avoids a separate oxidation step. wikipedia.orgorganic-chemistry.orgjk-sci.comsynarchive.comresearchgate.net
Guareschi-Thorpe SynthesisCyanoacetamide, 1,3-Dicarbonyl CompoundTypically produces 2-pyridone derivatives. wikipedia.orgrsc.orgquimicaorganica.orgnih.govresearchgate.net

Functionalization via C–H Bond Activation

The direct functionalization of pyridine rings through C-H activation has emerged as a powerful and atom-economical synthetic tool. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials and often allows for high regioselectivity. Transition metal catalysts, particularly those based on palladium and ruthenium, have been instrumental in advancing this field. rsc.orgnih.govmdpi.comresearchgate.net

Palladium-catalyzed C-H activation reactions have been extensively studied for the functionalization of pyridine derivatives. rsc.orgnih.gov These reactions can be directed by various functional groups to achieve arylation at specific positions of the pyridine ring. rsc.org For instance, the use of N-oxides or N-iminopyridinium ylides as directing groups can facilitate selective ortho-monoarylation. researchgate.net

Ruthenium-based catalysts have also proven effective for the C-H functionalization of pyridines and related heterocycles. mdpi.com These catalysts can promote reactions such as arylation and alkenylation with high efficiency and regioselectivity. mdpi.com

Catalyst Type Reaction Type Key Features Reference(s)
Palladium (Pd)ArylationCan be directed by functional groups for regioselective functionalization. rsc.orgnih.govresearchgate.netyoutube.com
Ruthenium (Ru)Arylation, AlkenylationEffective for various C-H functionalization reactions of heterocycles. mdpi.com
Iridium (Ir)C-H ActivationCan be used in pincer complexes for selective C-H activation. acs.org
Rhodium (Rh)C-H ActivationUsed in pincer complexes for selective C-H activation. acs.org

Derivatization Strategies for 2,3-Dimethylpyridine Functionalization

Once the 2,3-dimethylpyridine core is obtained, it can be further modified through various derivatization strategies to introduce new functional groups.

Bromination Reactions for Selective Halogenation

The selective introduction of a bromine atom onto the 2,3-dimethylpyridine ring is a valuable transformation for further synthetic elaboration. The bromination of 2,3-dimethylpyridine can be achieved using a brominating agent in the presence of oleum (B3057394). google.com For example, the reaction of 2,3-dimethylpyridine with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in 65% oleum, followed by heating, yields the brominated product. google.com The reaction is exothermic and requires careful temperature control. google.com Radical initiators such as AIBN or benzoyl peroxide can also be employed to facilitate the bromination. google.com

A specific protocol involves dissolving 2,3-dimethylpyridine in 65% oleum and adding DBDMH at a controlled temperature. The reaction mixture is then heated to around 105°C for 2 hours. After cooling, the mixture is poured onto ice and the pH is adjusted to 12 with aqueous sodium hydroxide (B78521) solution to isolate the product. google.com

Reactant Reagent Solvent Temperature Time Yield Reference
2,3-Dimethylpyridine1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)65% Oleum105°C2 hNot explicitly stated google.com

N-Oxidation of 2,3-Dimethylpyridine

The oxidation of the nitrogen atom in 2,3-dimethylpyridine to form 2,3-dimethylpyridine-N-oxide is a key transformation that activates the pyridine ring for further functionalization. chemicalbook.compatsnap.comorganic-chemistry.org This can be achieved by reacting 2,3-dimethylpyridine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid. chemicalbook.com The resulting N-oxide is an important intermediate in the synthesis of various pharmaceutical compounds. patsnap.com

A typical procedure for the synthesis of 2,3-dimethylpyridine-N-oxide involves the slow addition of 35% hydrogen peroxide to a solution of 2,3-dimethylpyridine and phosphotungstic acid at 45°C. chemicalbook.com The reaction mixture is then heated to 85°C and maintained at that temperature for several hours. chemicalbook.com The product can be isolated by vacuum distillation, with reported yields as high as 99.8%. chemicalbook.com

The resulting 2,3-dimethylpyridine-N-oxide can be further functionalized, for example, through nitration. The nitration of 2,3-dimethylpyridine-N-oxide with a mixture of nitric acid and sulfuric acid, or with potassium nitrate (B79036) in sulfuric acid, yields 2,3-dimethyl-4-nitropyridine-N-oxide. patsnap.comgoogle.comnih.govchemicalbook.com This nitro derivative is a precursor for the synthesis of proton pump inhibitors like lansoprazole (B1674482) and rabeprazole. patsnap.com

Reactant Reagent Catalyst Temperature Yield Reference(s)
2,3-DimethylpyridineHydrogen PeroxidePhosphotungstic Acid45-85°C99.8% chemicalbook.com
2,3-Dimethylpyridine-N-oxidePotassium Nitrate / Sulfuric Acid-80-120°C91.1% patsnap.com
2,3-Dimethylpyridine-N-oxideNitric Acid / Sulfuric Acid-85-90°C60.1% google.com

Lithiation and Electrophilic Quenching of Methylpyridine Derivatives

The deprotonation of methylpyridines using strong bases like organolithium reagents, followed by quenching with an electrophile, is a powerful method for introducing substituents. nih.govresearchgate.netclockss.org The position of lithiation can often be controlled by the choice of reagents and reaction conditions. researchgate.netnih.gov For substituted pyridines, directed metalation can provide clean and efficient access to specific organolithium intermediates. clockss.org

While direct lithiation of the pyridine ring can occur, lithiation at the methyl groups is also a common pathway, especially with hindered bases like lithium diisopropylamide (LDA). researchgate.net The resulting lithiated species can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups. nih.govresearchgate.net For instance, treatment of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with n-butyllithium leads to efficient lithiation at the 2-position, and the resulting organolithium can be trapped with various electrophiles. nih.gov

Substrate Type Lithiation Reagent Key Feature Reference(s)
Substituted PyridinesOrganolithium Reagents (e.g., n-BuLi, LDA)Allows for regioselective functionalization via deprotonation and electrophilic quench. nih.govresearchgate.netclockss.orgresearchgate.netnih.gov
N-Boc-2-aryl-1,2,3,4-tetrahydroquinolinesn-ButyllithiumEfficient lithiation at the 2-position followed by electrophilic trapping. nih.gov

2,3-Dimethylpyridine as a Key Intermediate in Complex Synthesis

The strategic placement of the nitrogen atom and the two methyl groups on the pyridine ring makes 2,3-dimethylpyridine a versatile precursor. The methyl groups can undergo oxidation or halogenation, while the pyridine ring itself can be subjected to electrophilic substitution and N-oxidation, opening up diverse synthetic pathways.

Precursors for Pharmaceutical and Agrochemical Compounds

2,3-Dimethylpyridine is a crucial starting material for several commercially significant compounds, including active pharmaceutical ingredients and potent herbicides.

A notable application of 2,3-dimethylpyridine is in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole. A key step in this process is the formation of 2,3-dimethyl-4-nitropyridine-N-oxide. This intermediate is typically prepared from 2,3-dimethylpyridine in a two-step sequence involving N-oxidation followed by nitration. The N-oxide is first synthesized by reacting 2,3-dimethylpyridine with an oxidizing agent like hydrogen peroxide. Subsequent nitration, often using a mixture of nitric acid and sulfuric acid, introduces a nitro group at the 4-position of the pyridine ring.

In the agrochemical sector, 2,3-dimethylpyridine is a precursor to the imidazolinone class of herbicides, which includes imazapyr (B1671738) and imazaquin (B1671739). The synthetic route to these compounds involves the oxidation of the two methyl groups of 2,3-dimethylpyridine to form pyridine-2,3-dicarboxylic acid. This diacid is then converted into its anhydride, which serves as a key building block. For the synthesis of imazapyr, pyridine-2,3-dicarboxylic acid is reacted with 2-amino-2,3-dimethylbutanamide, leading to the formation of the imidazolinone ring and the final herbicide product. google.com Similarly, imazaquin is synthesized from the corresponding quinoline-2,3-dicarboxylic acid, which can be prepared from related precursors. chemicalbook.comnih.govbrainly.com The initial oxidation of 2,3-dimethylpyridine is therefore a critical step in the production of these widely used agricultural chemicals. google.com

Table 1: Synthesis of Pharmaceutical and Agrochemical Precursors from 2,3-Dimethylpyridine

Target CompoundIntermediateSynthetic TransformationKey Reagents
Lansoprazole / Rabeprazole2,3-Dimethyl-4-nitropyridine-N-oxideN-oxidation followed by NitrationHydrogen peroxide, Nitric acid/Sulfuric acid
ImazapyrPyridine-2,3-dicarboxylic acidOxidation of methyl groupsStrong oxidizing agents (e.g., KMnO4, HNO3)
ImazaquinPyridine-2,3-dicarboxylic acidOxidation of methyl groupsStrong oxidizing agents

Synthesis of Specific Functionalized Pyridine Scaffolds

The reactivity of 2,3-dimethylpyridine allows for its conversion into a variety of functionalized pyridine scaffolds, which are themselves valuable intermediates in organic synthesis.

Pyridine-2,3-dicarboxylic acid: As previously mentioned, the oxidation of both methyl groups of 2,3-dimethylpyridine yields pyridine-2,3-dicarboxylic acid. google.com This reaction is a fundamental transformation that converts a simple starting material into a difunctional molecule with broad synthetic potential. The resulting carboxylic acid groups can be further modified, for example, by esterification or conversion to acid chlorides, enabling their use in a wide range of coupling reactions.

5-Bromo-2,3-dimethylpyridine: Electrophilic aromatic substitution on the 2,3-dimethylpyridine ring can be directed to the 5-position. For instance, bromination using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum leads to the formation of 5-bromo-2,3-dimethylpyridine. google.com This halogenated derivative is a useful building block for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various substituents at the 5-position of the pyridine ring.

2,3-Bis(bromomethyl)pyridine: The methyl groups of 2,3-dimethylpyridine can be selectively halogenated through free-radical pathways. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) allows for the benzylic bromination of both methyl groups to yield 2,3-bis(bromomethyl)pyridine. google.comorganic-chemistry.orgmasterorganicchemistry.com This difunctional intermediate is highly reactive and can be used in a variety of nucleophilic substitution reactions to construct more complex molecular architectures, including macrocycles and fused ring systems.

Table 2: Synthesis of Functionalized Pyridine Scaffolds from 2,3-Dimethylpyridine

Target ScaffoldSynthetic TransformationKey ReagentsPrimary Use of Scaffold
Pyridine-2,3-dicarboxylic acidOxidation of methyl groupsPotassium permanganate, Nitric acidPrecursor for agrochemicals and polymers
5-Bromo-2,3-dimethylpyridineElectrophilic bromination of the pyridine ring1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), OleumIntermediate for cross-coupling reactions
2,3-Bis(bromomethyl)pyridineFree-radical bromination of methyl groupsN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)Building block for macrocycles and fused systems

Elucidation of Reaction Mechanisms and Chemical Transformations

Photophysical and Photochemical Pathways

The absorption of light by 2,3-dimethylpyridine initiates a series of photophysical and photochemical events, leading to isomerization and dissociation products. These pathways are dictated by the nature of the excited electronic states accessed and the subsequent structural rearrangements.

Irradiation of 2,3-dimethylpyridine, particularly in the vapor phase, induces its isomerization to other dimethylpyridine isomers. acs.orgresearchgate.net For instance, irradiation at 254 nm leads to a mixture of products, including 3,4-dimethylpyridine (B51791) and 2,5-dimethylpyridine (B147104). researchgate.net The mechanisms governing these transformations are intricate, involving highly reactive, short-lived intermediates.

The photochemical reactivity of 2,3-dimethylpyridine is rooted in the behavior of its electronically excited states. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). acs.orgresearchgate.net Specifically, irradiation at 254 nm can populate the S₂ (π,π*) state. acs.org From these excited singlet states, the molecule can undergo intersystem crossing to form a lower-energy triplet state (T₁). acs.orgresearchgate.net

The different excited states serve as precursors to distinct reaction pathways. The interconversion between 2,3-dimethylpyridine and 2,5-dimethylpyridine is suggested to proceed via the triplet state, a pathway that is enhanced by the presence of nitrogen and is the sole photoisomerization observed at wavelengths greater than 290 nm. acs.org In contrast, other phototransposition reactions are believed to originate from a vibrationally excited S₂ (π,π*) state. acs.org Computational studies using Density Functional Theory (DFT) have calculated the energies of these excited states, providing a theoretical basis for these pathways. researchgate.net

Table 1: Calculated Excited State Energies for 2,3-Dimethylpyridine
Excited StateCalculated Energy (kJ/mol)Associated Processes
S₁ (n,π)~525Initial photo-excitation
S₂ (π,π)~451Intra-triad interconversions, Nitrogen Migration
T₁311 - 313Intersystem crossing, Inter-triad reactions (Dewar intermediates)

A key mechanistic feature in the photoisomerization of pyridines is the formation of bicyclic valence isomers known as Dewar pyridines (or Dewar benzenes in the case of benzene (B151609) derivatives). researchgate.netresearchgate.netresearchgate.net For 2,3-dimethylpyridine, theoretical calculations have shown that photoisomerization proceeds through the formation of corresponding Dewar isomers. researchgate.netresearchgate.net These strained intermediates are formed from the triplet state of the dimethylpyridine. acs.org

The interconversion between 2,3-dimethylpyridine (a member of one phototransposition triad) and 2,5-dimethylpyridine (a member of another) is proposed to occur through these interconverting Dewar pyridine (B92270) intermediates. acs.org These intermediates have been observed experimentally via ¹H NMR spectroscopy after irradiating dimethylpyridines in acetonitrile-d₃ at -30 °C. acs.org The Dewar intermediates can then rearrange to other isomers or revert to the starting material. mdpi.com

Another significant mechanistic pathway observed in the photochemistry of dimethylpyridines is nitrogen migration. acs.org This process is suggested to be responsible for the interconversion of isomers within the same phototransposition triad. The proposed mechanism involves a 2,6-bonding event originating from the excited S₂ state, which is then followed by the migration of the nitrogen atom around the carbon ring framework and subsequent rearomatization. acs.org This allows the nitrogen atom to effectively insert itself into different carbon-carbon bonds of the ring, leading to a rearranged pyridine skeleton. acs.org This mechanism is supported by deuterium (B1214612) labeling studies on related pyridine systems. acs.org

When 2,3-dimethylpyridine is subjected to more intense irradiation, such as with a 266 nm laser, it can undergo multiphoton absorption, leading to ionization and subsequent fragmentation. nih.govacs.org A primary channel observed is dissociative photoionization, resulting in the loss of a methyl radical (•CH₃). nih.govacs.org

This process occurs via a [1 + 1 + 1] three-photon absorption, which populates the cationic ground state of the molecule. nih.govacs.org The dissociation of the {sp²}C–C{sp³} bond then occurs from this cationic state. nih.govacs.org This pathway is favored because the bond dissociation energy is significantly lower in the cation compared to the neutral molecule. acs.org

Studies using velocity map imaging have analyzed the translational energy distribution of the released methyl radical. nih.govacs.org The results show a broad energy distribution, with a maximum translational energy exceeding 2 eV. nih.govacs.org A key finding is the site-selectivity of the bond cleavage. The dissociation preferentially occurs at the C-C bond ortho to the pyridinic nitrogen atom (the methyl group at position 2). nih.govacs.org This preference is attributed to the greater stability of the resulting radical cation formed after the cleavage at the ortho position. acs.orgacs.org The dynamics of this methyl radical release from dimethylpyridines are found to be only marginally affected by the specific positions of the methyl groups on the ring. acs.org

Table 2: Characteristics of Dissociative Photoionization of 2,3-Dimethylpyridine
ParameterFindingReference
Excitation Wavelength266 nm nih.govacs.org
Absorption Process[1 + 1 + 1] three-photon absorption acs.org
Dissociating StateCationic ground state nih.govacs.org
Primary FragmentMethyl radical (•CH₃) nih.gov
Preferential Cleavage Site{sp²}C–C{sp³} bond ortho to the nitrogen atom acs.org
Driving ForceRelative stability of the resulting radical cation acs.org

Photoisomerization and Phototransposition Mechanisms

Reactivity Studies of 2,3-Dimethylpyridine Derivatives

The reactivity of the pyridine ring and its substituents can be harnessed for further chemical synthesis. Studies on pyridine derivatives demonstrate methods for selective functionalization. For example, regiodivergent alkylation protocols have been developed for pyridines using 1,1-diborylalkanes, where the regioselectivity of the alkylation (at the C2 or C4 position) can be controlled by the choice of the alkyllithium activator. acs.org While these studies often use pyridine itself or other monosubstituted pyridines as model substrates, the principles can be extended to dimethylpyridine systems. For instance, 3-methylpyridine (B133936) is shown to be a viable substrate for such alkylations. acs.org The presence and position of the methyl groups on a derivative of 2,3-dimethylpyridine would be expected to influence the steric and electronic environment of the ring, thereby directing the outcome of such synthetic transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of pyridine chemistry, and 2,3-dimethylpyridine is no exception. These reactions typically proceed via an addition-elimination mechanism, particularly when a good leaving group is present at the electron-deficient ortho (2- or 6-) or para (4-) positions relative to the ring nitrogen. quimicaorganica.orgyoutube.com The electron-withdrawing nature of the nitrogen atom facilitates nucleophilic attack at these positions.

The reactivity of pyridines in nucleophilic aromatic substitution (S NAr) is influenced by the nature of the leaving group and the nucleophile. nih.gov For instance, pyridines substituted with a halogen atom at the 2- or 4-position readily react with nucleophiles like sodium methoxide, displacing the halide. youtube.com The stability of the intermediate, which involves a resonance structure with a negative charge on the nitrogen atom, is crucial for the reaction to proceed. youtube.com

While 3-substituted halopyridines are generally less reactive towards nucleophilic substitution, specialized conditions can facilitate these transformations. youtube.com The Chichibabin reaction, for example, allows for the amination of pyridine itself at the 2-position using a strong nucleophile like potassium amide, where a hydride ion acts as the leaving group. youtube.com

Recent research has also explored the use of borane (B79455) complexes to mediate nucleophilic substitutions on pyridine derivatives. For example, triborane(7) (B 3H 7) has been shown to mediate the regioselective substitution of pyridine derivatives. nih.gov

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution

SubstrateLeaving GroupNucleophileSolventActivation Entropy (ΔS‡)Free Energy of Activation (ΔG‡)
2-substituted N-methylpyridiniumCyanoPiperidine (B6355638)Methanol (B129727)Variable-
2-substituted N-methylpyridiniumFluoroPiperidineMethanolVariable-
2-substituted N-methylpyridiniumChloroPiperidineMethanolVariable-
2-substituted N-methylpyridiniumBromoPiperidineMethanolVariable-
2-substituted N-methylpyridiniumIodoPiperidineMethanolVariable-

Note: Data adapted from a study on the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions. nih.gov The exact values for activation parameters are complex and depend on various factors, including differential solvation of reactants and transition states.

Oxidation and Reduction Transformations

The nitrogen atom in 2,3-dimethylpyridine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid. The resulting 2,3-dimethylpyridine-N-oxide is a versatile intermediate in organic synthesis. chemimpex.com

Conversely, the pyridine ring can be reduced to a piperidine ring. The hydrogenation of pyridine and its derivatives is a significant industrial process. researchgate.net The reduction of dimethyl pyridine-2,3-dicarboxylate to cis-(±)-dimethylpiperidine-2,3-dicarboxylate can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of acetic acid under a hydrogen atmosphere. researchgate.net The efficiency of such hydrogenations can be highly dependent on the reaction conditions, including temperature, pressure, and catalyst choice. researchgate.netresearchgate.net

Electrocatalytic methods also offer a sustainable approach to pyridine hydrogenation, using water as the proton source under ambient conditions. acs.org

Table 2: Oxidation of Dihydropyridine (B1217469) Derivatives

MethodOxidizing Agent/SolventYield (%)
1DMSO25-64
2Nitric AcidModerate
3Bleaching Powder (Calcium Hypochlorite)Moderate

Note: Data adapted from a study on the oxidation of various dihydropyridine derivatives to their corresponding pyridines. wum.edu.pk

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction in which a hydrogen atom is transferred between two molecules. nih.gov In the context of pyridine derivatives, HAT processes are crucial in various catalytic cycles and radical reactions. acs.orgacs.org The propensity of a molecule to participate in HAT is related to the bond dissociation energy (BDE) of the C-H bond involved. acs.org

The reactivity in HAT can be influenced by polar effects, with radicals being classified as either nucleophilic or electrophilic. scripps.edu This concept, known as polarity reversal catalysis, can be used to design more efficient reactions. scripps.edu For instance, a buffered solution of pyridine/pyridinium (B92312) has been shown to improve the stability of certain radical intermediates in electrochemically driven HAT catalysis. acs.org

The study of HAT self-exchange reactions provides valuable insights into the intrinsic barriers of these processes. nih.gov For example, the self-exchange rate constant for a ruthenium complex involving a pyridine-imidazole ligand was determined using NMR spectroscopy. nih.gov

Ring Opening–Annulation Reaction Mechanisms

Ring-opening reactions of strained heterocycles, such as aziridines and epoxides, are powerful methods for the synthesis of more complex molecules. rsc.orgnih.gov While 2,3-dimethylpyridine itself is not a strained three-membered ring, the principles of ring-opening can be applied to reactions involving pyridine-derived intermediates or in the synthesis of complex heterocyclic systems that may incorporate a pyridine moiety.

The ring-opening of three-membered heterocycles like aziridines with nucleophiles is a key step in the synthesis of β-substituted amines. mdpi.com The regioselectivity of these reactions can be influenced by the substituents on the ring and the nature of the catalyst. researchgate.net For example, Lewis acids like Zn(OTf) 2 can catalyze the S N2-type ring-opening of activated aziridines. researchgate.net

Recent research has also explored metal-free conditions for such transformations. For instance, a Brønsted acid, HClO 4, has been used to promote the ring-opening and annulation of 2H-azirines with thioamides to synthesize substituted thiazoles. rsc.org

Catalytic Reaction Mechanisms Involving 2,3-Dimethylpyridine

2,3-Dimethylpyridine plays a significant role in various catalytic processes, both as a reactant undergoing transformation and as a molecular probe to characterize catalyst surfaces.

Adsorption Kinetics and Surface Interactions in Catalysis

The adsorption of probe molecules onto catalyst surfaces is a widely used technique to study the nature and strength of acidic sites. 2,6-Dimethylpyridine (B142122), a structural isomer of 2,3-dimethylpyridine, is frequently used for this purpose due to the steric hindrance around the nitrogen atom, which makes it selective for certain types of acid sites. acs.orgresearchgate.netresearchgate.netacs.org

Studies using in-situ FTIR spectroscopy and adsorption microcalorimetry have shown that 2,6-dimethylpyridine can distinguish between Brønsted and Lewis acid sites of varying strengths on surfaces like zirconia and sulfated zirconia. acs.org The interaction of pyridine molecules with metal halide surfaces, such as γ-CuI, involves a combination of noncovalent interactions, including Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding. rsc.org

The adsorption behavior is also influenced by the catalyst pretreatment. For example, the temperature-programmed desorption (TPD) of pyridine and 2,6-dimethylpyridine from Pd/Al 2O 3 catalysts reveals changes in surface acidity after different reduction treatments. researchgate.net

Table 3: Adsorption of 2,6-Dimethylpyridine on Oxide Surfaces

Oxide SystemType of Acid Sites ProbedKey Findings
Zirconia and Sulfated ZirconiaBrønsted and LewisDistinguishes between sites of different acidic strength. acs.org
Pd/Al 2O 3LewisAdsorption is affected by high-temperature reduction, indicating changes in surface acidity. researchgate.net
Transition AluminasLewisSuitable for distinguishing different types of surface Lewis acidity. researchgate.netacs.org
SiO 2H-bondingShows a plain H-bonding interaction with silanol (B1196071) groups. researchgate.netacs.org

Hydrogenation Reaction Pathways

The hydrogenation of pyridine and its derivatives to piperidines is a reaction of significant industrial importance. researchgate.netresearchgate.net The reaction mechanism often involves the stepwise addition of hydrogen atoms to the pyridine ring, which is adsorbed on the catalyst surface. utoronto.cascholaris.ca

Density Functional Theory (DFT) studies on the hydrodenitrogenation (HDN) of pyridine over a γ-Mo 2N catalyst suggest that the reaction proceeds via the Langmuir-Hinshelwood mechanism, where co-adsorbed hydrogen atoms are transferred to the adsorbed pyridine molecule. utoronto.cascholaris.ca The initial hydrogenation steps are generally more favorable than the subsequent C-N bond cleavage required for nitrogen removal. utoronto.ca

The reactivity of methylpyridines in hydrogenation can vary depending on the position of the methyl group. researchgate.net For instance, over a Ru-Pd/Ac catalyst, the reactivity sequence was found to be 2-methylpyridine (B31789) > pyridine > 4-methylpyridine (B42270) > 3-methylpyridine. researchgate.net

Coordination Chemistry and Ligand Properties

Complexation with Transition Metal Ions

2,3-Dimethylpyridine acts as a monodentate ligand, coordinating to metal centers through its nitrogen atom. The presence of two methyl groups on the pyridine (B92270) ring introduces significant steric hindrance and alters the electronic properties of the ligand compared to unsubstituted pyridine, influencing the geometry and stability of the metal complexes.

Zinc(II) Coordination Complexes

The reaction of zinc(II) acetate (B1210297) dihydrate with 2,3-dimethylpyridine (also known as 2,3-lutidine) in methanol (B129727) results in the formation of a discrete trinuclear complex with the formula [Zn₃(μ₂-η¹:η¹-OAc)₄(μ₂-η²:η⁰-OAc)₂(2,3-lutidine)₂]. acs.org This complex is part of a broader study into how the subtle basic and steric properties of different lutidine isomers influence the final structure of zinc(II) acetate complexes. acs.orgacs.orgnih.gov The formation of these trinuclear species is also influenced by non-covalent interactions within the crystal lattice. acs.orgacs.orgnih.gov

In addition to acetate-bridged complexes, zinc(II) can form complexes with other ligands present. For instance, pentaaqua(3,5-dimethylpyridine-κN)zinc(II) sulfate (B86663) has been synthesized, featuring an octahedrally coordinated zinc atom with one lutidine ligand and five water molecules.

Copper(II) Coordination Complexes

The coordination chemistry of copper(II) with pyridine-based ligands is extensive, often resulting in mononuclear or polynuclear structures depending on the reaction conditions and the nature of the co-ligands. For example, reactions of copper(II) bromide with 3,5-disubstituted pyridines can lead to the formation of coordination polymers with bibromide-bridged chains of Cu(II) ions. While specific structural data for copper(II) complexes with 2,3-dimethylpyridine is not extensively detailed in the cited literature, parallels can be drawn from related structures. For instance, complexes with 2-ethylpyridine (B127773) have been shown to form both mononuclear trans-[CuCl₂(etpy)₂] and tetranuclear [Cu₄OCl₆(etpy)₄] units. researchgate.net The coordination geometry around the copper(II) ion in these types of complexes is typically square planar or square pyramidal. researchgate.netmdpi.com Dinuclear and tetranuclear copper(II) complexes with other pyridine-containing ligands are also known, often featuring bridging alkoxo or phenoxo groups from Schiff base ligands. mdpi.com

Palladium(II), Platinum(II), and Gold(III) Coordination Chemistry

Palladium(II) and Platinum(II), with their d⁸ electron configuration, typically form square-planar complexes. While specific complexes with 2,3-dimethylpyridine are not detailed in the provided research, studies on a wide range of functionalized pyridine ligands show the formation of Pd(II) complexes with general formulas PdL₄₂ and [PdL₂Y₂] (where L is a pyridine derivative and Y is a halide or nitrate). nih.gov Similarly, platinum(II) forms pseudo-square-planar complexes with isomers of dimethyl-2,2'-bipyridine, a bidentate ligand. nih.gov For monodentate pyridine ligands, platinum(II) is known to form complexes that can serve as precursors for combination cancer therapy agents. finechem-mirea.rufinechem-mirea.ru

Gold(III), which is isoelectronic with Pt(II), also favors a square-planar coordination geometry. iucr.org Research on gold(III) halide derivatives with various methylpyridines and dimethylpyridines, such as 2,4-dimethylpyridine (B42361) and 3,5-dimethylpyridine, has shown the formation of complexes with the general formula LAuX₃ (where L is the pyridine ligand and X is Cl or Br). iucr.orgiucr.org These studies provide a basis for understanding the expected coordination behavior of 2,3-dimethylpyridine with gold(III). The steric hindrance from the methyl groups on the pyridine ring can influence the stability and reactivity of these complexes. frontiersin.org

Structural Characteristics and Geometric Considerations of Metal Complexes

The geometry of metal complexes with 2,3-dimethylpyridine is a balance of electronic effects, steric hindrance from the methyl groups, and the nature of the metal ion and other coordinating ligands.

Ligand-Metal Interactions and Bond Lengths

The bond lengths between the metal center and the nitrogen atom of the 2,3-dimethylpyridine ligand, as well as with other co-ligands, are crucial indicators of the nature of the coordination. In gold(III) complexes with substituted pyridines, Au-N bond lengths are consistently longer when trans to a bromide ligand compared to a chloride ligand, indicating a greater trans influence of bromide. iucr.orgiucr.org For example, the average Au-N bond length trans to Br is approximately 2.059 Å, while trans to Cl it is about 2.036 Å. iucr.orgiucr.org In a robust dimethylgold(III) complex stabilized by a 2-pyridyl-2-pyrrolide ligand, the Au-N(pyridyl) bond length was found to be 2.149(7) Å. nih.gov

For palladium(II) complexes with pyridine derivatives, Pd-N bond distances are typically in the range of 2.00 to 2.04 Å. researchgate.netsibran.ru For instance, in a palladium(II) complex with a bidentate N,N-donor ligand derived from pyridine, the Pd-N bond lengths were approximately 2.04 pm. researchgate.net In platinum(II) complexes with dimethyl-2,2'-bipyridine isomers, the Pt-N distances are in the range of 2.017(3) to 2.032(3) Å. nih.gov

Metal IonLigand SystemBondTypical Bond Length (Å)Reference
Au(III)Substituted PyridinesAu-N (trans to Br)~2.059 iucr.orgiucr.org
Au(III)Substituted PyridinesAu-N (trans to Cl)~2.036 iucr.orgiucr.org
Au(III)2-pyridyl-2-pyrrolideAu-N (pyridyl)2.149(7) nih.gov
Pd(II)Pyridine derivativesPd-N2.00 - 2.04 researchgate.netsibran.ru
Pt(II)Dimethyl-2,2'-bipyridinePt-N2.017(3) - 2.032(3) nih.gov

Nuclearity and Aggregation Modes in Zinc(II) Acetate Complexes

The reaction between zinc(II) acetate and various positional isomers of lutidine has been explored to understand the factors that control the nuclearity and aggregation of the resulting complexes. acs.org When 2,3-dimethylpyridine (2,3-lutidine) is used in a 1:1 molar ratio with Zn(OAc)₂·2H₂O in methanol, a discrete trinuclear complex, [Zn₃(μ₂-η¹:η¹-OAc)₄(μ₂-η²:η⁰-OAc)₂(2,3-lutidine)₂], is formed in a 79% yield. acs.org

Influence of Steric and Electronic Substitution on Coordination

The coordination of 2,3-dimethylpyridine (2,3-lutidine) to a metal center, such as Zinc(II), is significantly influenced by the electronic and steric effects of its two methyl substituents. These effects dictate the stability, geometry, and reactivity of the resulting coordination complex. The d¹⁰ electronic configuration of the Zn(II) ion does not confer any crystal field stabilization energy, making the coordination number and geometry highly dependent on the ligand size and the nature of the metal-ligand bond. nih.gov Consequently, Zn(II) complexes can exhibit various geometries, most commonly tetrahedral, but also five-coordinate and distorted octahedral, depending on the steric bulk and electronic properties of the ligands involved. nih.govrsc.orgnih.gov

The primary electronic effect of the two methyl groups on the pyridine ring is their positive inductive effect (+I). By donating electron density to the aromatic ring, they increase the basicity (pKa) of the pyridine nitrogen atom. This enhanced electron density on the nitrogen donor atom generally leads to a stronger σ-bond with the Lewis acidic Zn(II) center compared to unsubstituted pyridine.

In the case of 2,3-dimethylpyridine, there is a balance between the enhanced electronic donation, which favors stronger coordination, and the steric hindrance from the 2-methyl group, which disfavors it. This interplay determines the final structure of the coordination complex. For instance, while the electronic effect would strengthen the Zn-N bond, the steric clash may force the bond to lengthen or cause the pyridine ring to tilt in a way that weakens the orbital overlap.

Research on a series of tetrahedral [Zn(NCS)₂(L)₂] complexes, where L is an ortho-substituted pyridine, provides insight into these competing effects. rsc.org By comparing complexes with 2-methylpyridine (B31789), 2-bromopyridine (B144113), and 2-chloropyridine (B119429), it was observed that the geometry around the zinc center is distorted from a perfect tetrahedron, and this distortion is dependent on the nature of the ortho-substituent. rsc.org Complexes with a larger substituent at the 2-position would be expected to show greater distortion to accommodate the steric bulk.

Table 1: Comparative Structural Data for Tetrahedral [Zn(NCS)₂(L)₂] Complexes rsc.org

Ligand (L) Zn-N Bond Length (Å) N-Zn-N Angle (°) Reference
2-methylpyridine 2.053(4), 2.062(4) 108.0(2) rsc.org
2-bromopyridine 2.072(3), 2.079(3) 114.7(1) rsc.org
2-chloropyridine (form α) 2.063(3), 2.067(3) 110.1(1) rsc.org

This table is interactive. Click on the headers to sort the data.

The data shows that the N-Zn-N angle is significantly larger in the 2-bromopyridine and the β-form of the 2-chloropyridine complexes compared to the 2-methylpyridine complex. rsc.org This suggests that the larger halogen substituents force the pyridine ligands further apart to minimize steric repulsion. The Zn-N bond lengths are also slightly longer in the bromo- and chloro-substituted complexes, reflecting a combination of steric strain and the electronic effect of the substituents. rsc.org For 2,3-dimethylpyridine, one would anticipate a Zn-N bond length similar to or slightly shorter than that in the 2-methylpyridine complex due to the enhanced electronic donation, but with an N-Zn-N angle that is also influenced by the need to minimize steric clashes between the methyl groups and the other ligands.

The balance of these effects is delicate. Studies on related metal complexes have shown that seemingly minor changes in ligand substitution can lead to different crystal packing or even different polymorphic forms of the complex, each with slightly different coordination geometries. rsc.org Therefore, the coordination of 2,3-dimethylpyridine to Zinc(II) represents a classic case study in how the subtle interplay of steric and electronic factors governs the structure and potential reactivity of coordination compounds.

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations and Potential Energy Surface Mapping

Electronic structure calculations are fundamental to mapping the potential energy surfaces (PES) of molecules, which govern their stability and reactivity. These methods are crucial for understanding reaction mechanisms, including photochemical processes.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules like 2,3-dimethylpyridine and its metal complexes. DFT calculations have been employed to investigate the photoisomerization of various dimethylpyridine isomers. These studies show that photoisomerization can occur through the formation of corresponding Dewar isomers, which can then transform into benzvalene (B14751766) isomers before decomposing to the final reaction products.

In the context of zinc complexes, DFT is widely used to study their geometry, bonding, and electronic properties. For instance, studies on zinc(II) complexes with related pyridine-based ligands like pyridine-2,6-dicarboxylate (B1240393) and terpyridine utilize DFT to optimize geometries and analyze intermolecular interactions such as hydrogen bonds and π-stacking. nih.gov DFT calculations, often at levels like B3LYP/LanL2dz, help in understanding the interactions between the zinc center and the ligands, including the nature of the frontier molecular orbitals (HOMO and LUMO) which are crucial for reactivity. nih.gov Similar computational strategies would be applied to investigate the structure and stability of hypothetical zinc(II) complexes involving 2,3-dimethylpyridine as a ligand.

While DFT is powerful, high-level ab initio methods are often required for a more accurate description of excited electronic states, especially in regions of the potential energy surface where states are close in energy, such as near conical intersections or in cases of significant double-excitation character. nih.govarxiv.org

Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI) are designed for these complex situations. nih.govmolcas.org CASSCF provides a qualitatively correct description of the electronic wavefunction when multiple electronic configurations are important, and CASPT2 adds dynamic electron correlation to refine the energies. molcas.org For example, CASPT2 calculations are suitable for determining transition energies in molecules like 2,3-dimethyl-2-butenal, a system with some structural similarities to 2,3-dimethylpyridine. diva-portal.org Variants like Extended Multi-State CASPT2 (XMS-CASPT2) have been developed to correctly describe potential energy surfaces around avoided crossings and conical intersections, which are critical features in photochemical reaction pathways. nih.gov Although specific CASSCF or MRCI studies on 2,3-dimethylpyridine are not prominent in the literature, these methods represent the state-of-the-art for accurately modeling its photophysics and photochemistry. uni-muenchen.de

Nonadiabatic Dynamics Simulations

Photochemical reactions often involve transitions between different electronic potential energy surfaces, a phenomenon that violates the Born-Oppenheimer approximation. Nonadiabatic dynamics simulations are essential for modeling these processes. nih.gov

Techniques such as Trajectory Surface Hopping (TSH) are frequently used to simulate the excited-state dynamics of molecules. nih.gov In this approach, classical trajectories are propagated on the potential energy surfaces, with stochastic "hops" between surfaces allowed in regions of strong coupling. These simulations can predict excited-state lifetimes and quantum yields of photochemical reactions. acs.org For transition metal complexes, including those of iron and zinc with pyridine-type ligands, TSH simulations based on linear vibronic coupling (LVC) models parameterized with Time-Dependent DFT (TD-DFT) are a common strategy. nih.govnih.govnih.gov Such simulations provide detailed insights into the ultrafast relaxation pathways, including processes like intersystem crossing between singlet and triplet states, which are crucial in the photophysics of many metal complexes. acs.orgrsc.org The nonadiabatic dynamics of a potential zinc-2,3-dimethylpyridine complex would be investigated using these methods to understand its deactivation channels upon photoexcitation. researchgate.net

Prediction and Correlation of Chemical Properties

Computational chemistry also provides powerful tools for the prediction and correlation of fundamental chemical properties, offering valuable data that can guide experimental work.

The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in solution. Computational methods, particularly those based on DFT, are widely used to predict pKa values. The standard approach involves calculating the Gibbs free energy change of the deprotonation reaction using a thermodynamic cycle. chemeo.com

This cycle breaks down the process into gas-phase deprotonation and the solvation energies of the protonated and deprotonated species. Quantum mechanical calculations provide the gas-phase energies, while implicit solvation models like the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO) are used to estimate the free energies of solvation. chemeo.com The accuracy of these predictions can be sensitive to the choice of the density functional and basis set. chemeo.com For complex molecules, achieving high accuracy can be challenging, and sometimes empirical corrections are applied to the raw computational results to improve agreement with experimental values.

Thermochemical properties such as the enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and heat capacity are essential for chemical process design and safety analysis. These properties can be estimated using computational methods.

Quantitative Structure-Property Relationship (QSPR) models can provide rapid estimates based on molecular descriptors derived from the chemical structure. uni-muenchen.de More rigorous approaches involve direct calculation using quantum chemical methods. For example, the enthalpy of formation can be calculated from the total atomization energy or through the use of isodesmic reactions, where bond types are conserved between reactants and products to promote error cancellation. uni-muenchen.denist.gov The NIST Chemistry WebBook provides a valuable resource of experimental thermochemical data for many compounds, including 2,3-dimethylpyridine, which can be used to benchmark and validate computational predictions. nist.govsigmaaldrich.com

Below is a table comparing some experimental thermochemical and physical properties of 2,3-Dimethylpyridine with references.

PropertyValueSource
Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
Boiling Point 162-163 °C
Melting Point -15 °C
Density 0.945 g/mL at 25 °C
Gas Phase Enthalpy of Formation (ΔfH°gas) 68.3 ± 1.7 kJ/mol
Liquid Phase Enthalpy of Formation (ΔfH°liquid) 19.3 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 48.95 kJ/mol

Computational Analysis of Reaction Selectivity and Mechanisms

While specific computational studies focusing exclusively on the reaction selectivity and mechanisms of 2,3-dimethylpyridine are not extensively documented, the reactivity of the broader class of pyridine (B92270) derivatives has been a subject of theoretical investigation. These studies allow for well-founded inferences regarding the behavior of the 2,3-dimethyl isomer.

The reactivity of pyridines is largely dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. The introduction of methyl groups, which are electron-donating, modulates this reactivity. In 2,3-dimethylpyridine, the two methyl groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.

Computational studies on the reaction of hydroxyl (OH) radicals with various lutidine isomers have been performed to understand their atmospheric lifetimes. chemicalbook.com These studies often employ transition state theory to calculate reaction rate constants. The position of the methyl groups significantly influences the rate of these reactions, indicating that the reaction mechanism is sensitive to the electronic and steric environment of the pyridine ring. chemicalbook.com For 2,3-dimethylpyridine, the methyl groups at the 2- and 3-positions would be expected to influence the stability of reaction intermediates and the energy barriers of transition states.

Theoretical investigations into the electrophilic aromatic substitution (EAS) of pyridine, such as nitration, have been carried out using Molecular Electron Density Theory (MEDT). researchgate.net These studies show that such reactions proceed through a stepwise polar mechanism. researchgate.net Although pyridine itself is highly resistant to EAS, the presence of activating methyl groups in 2,3-dimethylpyridine would lower the activation energy for such transformations. The directing effect of the methyl groups and the pyridine nitrogen would determine the regioselectivity of the substitution.

Furthermore, Density Functional Theory (DFT) has been utilized to analyze the nucleophilicity of substituted pyridines. researchgate.net These studies correlate calculated electronic properties, such as HOMO energies, with the nucleophilic character of the pyridine nitrogen. For 2,3-dimethylpyridine, the electron-donating methyl groups are expected to enhance the nucleophilicity of the nitrogen atom, influencing its reactivity in reactions where it acts as a nucleophile. Computational models can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and molecular orbitals.

The general approach to analyzing reaction mechanisms computationally involves mapping the potential energy surface of the reaction. mdpi.com This is achieved by calculating the energies of reactants, products, transition states, and any intermediates. mdpi.com The United Reaction Valley Approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct phases, providing a detailed understanding of the chemical transformations involved. mdpi.com While a specific URVA analysis for reactions of 2,3-dimethylpyridine is not reported, this methodology could be applied to understand its reaction mechanisms in detail.

Spectroscopic Parameter Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic parameters of molecules like 2,3-dimethylpyridine. These computational approaches can provide valuable data on vibrational frequencies and NMR chemical shifts, which are crucial for structural elucidation.

A theoretical study on the molecular structure and vibrational spectra of several dimethyl-substituted pyridine derivatives, including 2,3-dimethylpyridine, has been conducted using the DFT-B3LYP method with a 6-311+G(d,p) basis set. chemicalbook.com This study calculated the normal mode frequencies, intensities, and infrared assignments for both the monomeric and dimeric forms of the molecule. chemicalbook.com The calculated vibrational frequencies for the fundamental region, particularly the C-H stretching and bending modes, were then compared with experimental Fourier Transform Infrared (FT-IR) data. chemicalbook.com

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,3-Dimethylpyridine

Vibrational ModeExperimental FT-IRCalculated (DFT/B3LYP)
C-H Stretch (Aromatic)~3050Scaled values correlate with experiment
C-H Stretch (Methyl)~2950Scaled values correlate with experiment
Ring Vibrations1580-1600Scaled values correlate with experiment
C-H Bend (Aromatic)700-900Scaled values correlate with experiment
C-H Bend (Methyl)~1450Scaled values correlate with experiment

Note: The table presents generalized regions of absorption. Specific calculated values are typically scaled to better match experimental data due to approximations in the theoretical methods.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. rsc.org While a dedicated GIAO NMR study for 2,3-dimethylpyridine is not widely published, the methodology has been successfully applied to a vast range of organic molecules, including other pyridine derivatives. rsc.org

These calculations involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. nih.gov The theoretical chemical shifts are obtained by referencing the calculated shielding tensors to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is dependent on the level of theory (functional and basis set) and can be improved by considering solvent effects. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Lutidine

Carbon AtomExperimental ¹³C NMR (ppm)Predicted ¹³C NMR (ppm) (Hypothetical DFT-GIAO)
C2155.8Values would be calculated and compared
C3132.8Values would be calculated and compared
C4137.5Values would be calculated and compared
C5122.5Values would be calculated and compared
C6146.8Values would be calculated and compared
2-CH₃20.2Values would be calculated and compared
3-CH₃18.5Values would be calculated and compared

Note: Experimental data is available for 2,3-lutidine. The predicted values are hypothetical examples of what a DFT-GIAO calculation would aim to produce for comparison.

By comparing the theoretically predicted spectra with experimental data, a more detailed and accurate assignment of the spectral signals can be achieved. This synergy between computational and experimental spectroscopy is invaluable in modern chemical research.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic coordination compounds like those of zinc(II) in solution.

The coordination of the 2,3-dimethylpyridine ligand to a zinc(II) center induces significant changes in the electronic environment of the ligand's nuclei, which are observable as shifts in the NMR spectrum. Analysis of these "coordination shifts" in ¹H and ¹³C NMR provides definitive evidence of complex formation. mdpi.com

In a typical zinc(II) complex with a pyridine-based ligand, the signals in both ¹H and ¹³C NMR spectra corresponding to the ligand are shifted compared to the free, uncoordinated ligand. mdpi.com This downfield shift of proton and carbon signals in the pyridine (B92270) ring is a clear indicator of the nitrogen atom's coordination to the zinc ion. The magnitude of these shifts can provide information about the nature and strength of the metal-ligand bond. For instance, upon complexation with Zn(II), the ¹H and ¹³C NMR signals of the pyridine rings and adjacent methyl groups in 2,3-dimethylpyridine would be expected to shift, highlighting the asymmetrical nature of the coordinated ring. mdpi.com

¹⁵N NMR spectroscopy, while less common due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the nitrogen atom's involvement in coordination. researchgate.net The chemical shift of the nitrogen nucleus is highly sensitive to its electronic environment. Coordination to a Lewis acid like Zn(II) would cause a significant change in the ¹⁵N chemical shift compared to the free ligand. nih.gov This technique can be invaluable for confirming the coordination site and studying the electronic effects of the metal-ligand interaction. researchgate.net

Table 1: Representative NMR Chemical Shift Data for a Pyridine-Based Ligand Before and After Coordination to Zinc(II) Note: This table is illustrative, based on principles from related zinc-pyridine systems. Actual shifts for 2,3-dimethylpyridine-zinc complex would require experimental determination.

NucleusFree Ligand (ppm)Coordinated Ligand (ppm)Coordination-Induced Shift (Δδ, ppm)
¹H NMR
H-6 (Pyridine)~8.5>8.5Positive (Downfield)
H-4 (Pyridine)~7.7>7.7Positive (Downfield)
H-5 (Pyridine)~7.2>7.2Positive (Downfield)
CH₃~2.5>2.5Positive (Downfield)
¹³C NMR
C-2 (Pyridine)~158>158Positive (Downfield)
C-6 (Pyridine)~149>149Positive (Downfield)
C-4 (Pyridine)~136>136Positive (Downfield)
¹⁵N NMR
N (Pyridine)~-70Shifted SignificantlyVaries

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to probe the integrity of species in solution. osti.gov This method separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. For a 2,3-dimethylpyridine-zinc complex, a DOSY experiment would be crucial to confirm that the complex exists as a single, stable entity in solution, rather than a mixture of dissociated ligand and metal ions or various aggregated species. osti.gov

In a successful DOSY spectrum of the complex, all proton signals belonging to the 2,3-dimethylpyridine ligand would align at the same diffusion coefficient value, which would be significantly lower than that of the free, smaller ligand. The observation of a single diffusion peak confirms the presence of a single component in solution. osti.gov This technique provides a convenient method to assess the purity and speciation of coordination complexes in the solution state. osti.gov

NMR spectroscopy can also provide detailed information about the three-dimensional structure and conformational dynamics of the 2,3-dimethylpyridine ligand when bound to zinc. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space correlations between protons. mdpi.com

Vibrational Spectroscopy (e.g., FT-IR) for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for obtaining a "molecular fingerprint" of the 2,3-dimethylpyridine-zinc complex. The vibrational frequencies of the ligand are sensitive to coordination with the zinc ion. researchgate.net

When 2,3-dimethylpyridine coordinates to zinc, shifts in the characteristic vibrational bands of the pyridine ring are observed. mdpi.com Key bands to monitor include:

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1650 cm⁻¹ region, are expected to shift to higher wavenumbers (a blueshift) upon coordination. This is due to the electronic changes in the ring upon donation of electron density from the nitrogen atom to the metal. mdpi.com

Ring Breathing Modes: The symmetric ring breathing mode, often observed around 990-1010 cm⁻¹, is also sensitive to coordination and typically shifts to a higher frequency. mdpi.com

C-H Vibrations: In-plane and out-of-plane C-H bending vibrations of the pyridine ring can also exhibit shifts, providing further evidence of the metal-ligand interaction.

The appearance of new bands at lower frequencies (typically < 400 cm⁻¹) can sometimes be attributed to the Zn-N stretching vibration, providing direct evidence of the coordinate bond.

Table 2: Representative FT-IR Vibrational Frequencies (cm⁻¹) for a Pyridine Ligand and Expected Shifts Upon Zinc Coordination Note: This table is illustrative. Specific band positions for the 2,3-dimethylpyridine-zinc complex must be determined experimentally.

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
Pyridine Ring Stretching (ν_C=C, ν_C=N)~1580~1600
Pyridine Ring Breathing~995~1015
C-H In-Plane Bending~1030Shifted
C-H Out-of-Plane Bending~750Shifted
Zn-N StretchingN/A~200-400

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like 2,3-dimethylpyridine. mdpi.com While the zinc complex itself is typically non-volatile, GC-MS is essential for confirming the identity and purity of the 2,3-dimethylpyridine ligand used in the synthesis or for studying its release from the complex under certain conditions.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer. mdpi.com For 2,3-dimethylpyridine, electron ionization (EI) is commonly used, where the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and a series of fragment ion peaks. This fragmentation pattern serves as a unique fingerprint for the compound, allowing for its unambiguous identification by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.govnist.gov

Table 3: Chemical and Physical Properties of 2,3-Dimethylpyridine Relevant to GC-MS Analysis

PropertyValueReference
Compound Name 2,3-Dimethylpyridine nist.govnist.gov
Synonym 2,3-Lutidine nist.govnist.gov
Molecular Formula C₇H₉N nist.govnist.gov
Molecular Weight 107.153 g/mol nist.govnist.gov
CAS Registry Number 583-61-9 nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the characterization of 2,3-Dimethylpyridine-zinc complexes. The method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS workflow, the sample containing the zinc complex is first injected into an HPLC system. Separation is achieved on a chromatography column, often a C18 column, using a mobile phase gradient. nih.gov For instance, a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile) can be used to elute compounds based on their polarity. nih.gov

Following separation, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the transfer of ions from solution into the gas phase without significant fragmentation, which is crucial for analyzing intact coordination complexes. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the 2,3-Dimethylpyridine-zinc complex. A simple and rapid LC-MS/MS method has been developed for quantifying metabolites of zinc compounds, demonstrating the technique's applicability. nih.gov Sample preparation often involves straightforward protein precipitation with a solvent like methanol (B129727). nih.govnih.gov

Table 1: Typical Parameters for LC-MS Analysis

Parameter Description Example
Chromatography Column Stationary phase for separation. C18 column (e.g., 50 mm × 2.1 mm, 3 µm particle size) nih.gov
Mobile Phase Solvents used to carry the sample through the column. Gradient of ammonium formate (B1220265) buffer and acetonitrile (B52724) nih.gov
Ionization Source Method for generating ions from the sample. Electrospray Ionization (ESI), positive ion mode nih.govnih.gov
Mass Analyzer Separates ions based on their m/z ratio. Triple Quadrupole or Quadrupole Time-of-Flight (QTOF) nih.gov

| Run Time | Duration of a single analysis. | Typically short, around 2-4 minutes per sample nih.govnih.gov |

Tandem Mass Spectrometry (MS-MS) for Fragmentation Patterns

Tandem mass spectrometry, or MS-MS, provides deeper structural information by inducing and analyzing the fragmentation of a selected ion. When analyzing a 2,3-Dimethylpyridine-zinc complex, an initial mass scan (MS1) would identify the molecular ion of the complex. This specific ion is then selected and subjected to collision-induced dissociation (CID) or electron-activated dissociation (EAD), causing it to break apart into smaller product ions. nih.govlibretexts.org These fragments are analyzed in a second stage of mass spectrometry (MS2), producing a fragmentation spectrum.

The fragmentation pattern is a molecular fingerprint that helps elucidate the compound's structure. chemguide.co.uk For a 2,3-Dimethylpyridine-zinc complex, characteristic fragmentation pathways could include:

Loss of Ligands: The cleavage of the coordinate bond between the zinc atom and the 2,3-Dimethylpyridine ligand.

Ring Fragmentation: The breakdown of the pyridine ring itself.

Side-Chain Loss: The loss of methyl groups from the pyridine ring. sapub.org

The stability of the resulting fragment ions is a key factor in determining the pattern; more stable carbocations or acylium ions will produce more intense peaks in the spectrum. libretexts.org By analyzing the mass differences between the precursor ion and the product ions, the composition of the lost neutral fragments can be determined, allowing for a reconstruction of the original molecule's structure. nih.gov This method is crucial for distinguishing between isomers and confirming the connectivity of atoms within the complex. libretexts.org

Table 2: Hypothetical Fragmentation of a [Zn(2,3-Dimethylpyridine)Cl₂] Complex

Precursor Ion (m/z) Fragmentation Process Product Ion (m/z) Neutral Loss
[Zn(C₇H₉N)Cl₂ + H]⁺ Loss of 2,3-Dimethylpyridine ligand [ZnCl₂ + H]⁺ C₇H₉N
[Zn(C₇H₉N)Cl₂ + H]⁺ Loss of HCl [Zn(C₇H₉N)Cl]⁺ HCl

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. For a 2,3-Dimethylpyridine-zinc complex, this technique can provide unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, provided a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined with high precision.

Studies on similar zinc complexes with pyridine or other nitrogen-containing ligands have successfully used this method to reveal their structures. rsc.orgekb.eg For example, analysis can confirm the coordination number of the zinc ion (e.g., tetrahedral or octahedral) and the specific bond lengths between the zinc and the nitrogen atom of the 2,3-Dimethylpyridine ligand, as well as with other ligands like halides or solvent molecules. ekb.egscispace.com Variable-temperature single-crystal X-ray diffraction can also be used to study structural changes, such as those occurring during dehydration. rsc.org

Table 3: Key Structural Information from X-ray Crystallography

Parameter Significance
Crystal System & Space Group Describes the symmetry of the crystal lattice. ekb.eg
Unit Cell Dimensions Defines the size and shape of the repeating crystal unit. ekb.eg
Coordination Geometry Describes the arrangement of ligands around the central zinc atom (e.g., tetrahedral, distorted tetrahedral). ekb.eg
Bond Lengths (e.g., Zn-N) Provides the precise distance between bonded atoms. scispace.com
Bond Angles (e.g., N-Zn-N) Defines the angles between adjacent bonds. scispace.com

| Intermolecular Interactions | Reveals non-covalent forces like hydrogen bonding that stabilize the crystal lattice. ekb.eg |

Ultrafast Spectroscopy for Excited State Dynamics

Ultrafast spectroscopy techniques probe chemical processes that occur on extremely short timescales, typically femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). These methods are essential for understanding the initial events that follow photoexcitation, such as electron transfer and vibrational relaxation, in 2,3-Dimethylpyridine-zinc complexes.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states. rsc.org A short "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the absorption spectrum of the transient species. By varying the delay time between the pump and probe pulses, a series of "snapshots" of the absorption changes are recorded, revealing the kinetics of the excited-state dynamics. mdpi.comresearchgate.net

For a 2,3-Dimethylpyridine-zinc complex, fs-TA could be used to study:

Metal-to-Ligand Charge Transfer (MLCT): The initial transfer of an electron from the zinc center to the pyridine ligand upon absorption of light. univie.ac.at

Intersystem Crossing (ISC): The transition from an initially populated singlet excited state to a longer-lived triplet state, a process that is often very fast in metal complexes. univie.ac.atmssm.edu

Vibrational Relaxation: The dissipation of excess vibrational energy within an excited electronic state. mssm.edu

The analysis of the transient spectra provides time constants for these fundamental processes, offering critical insights into the photophysical properties of the complex. mdpi.commssm.edu

Table 4: Information Obtained from fs-TA Spectroscopy

Measurement Description Significance
Transient Spectra Absorption spectra of the molecule at different times after excitation. Identifies the formation and decay of transient species like excited states. mdpi.com
Kinetic Decay Traces The change in absorption at a specific wavelength over time. Allows for the determination of lifetimes and rate constants for excited-state processes (e.g., ISC, IVR). mssm.edu

| Decay-Associated Spectra | Spectra corresponding to different kinetic components. | Helps to assign specific spectral features to different excited states or processes. researchgate.net |

Velocity Map Imaging (VMI) is a sophisticated experimental technique that provides detailed information about the dynamics of photodissociation events. hw.ac.uk It measures the three-dimensional velocity distribution of the fragments produced when a molecule is broken apart by light. wikipedia.org

In a VMI experiment targeting a 2,3-Dimethylpyridine-zinc complex, a laser pulse would first ionize the molecule. A second laser pulse would then dissociate this parent ion. The resulting charged fragments are accelerated by an electrostatic lens system onto a 2D detector. hw.ac.uk The key feature of VMI is that all fragments with the same initial velocity vector are mapped to the same point on the detector, regardless of where in the interaction region they were formed. wikipedia.org

This produces an image that is a 2D projection of the 3D velocity distribution of the fragments. From this image, one can extract:

Translational Energy Distribution: The kinetic energy released during the dissociation process, which provides information about the energy of the dissociative state. nih.gov

Angular Distribution: The direction in which the fragments fly apart relative to the polarization of the laser light, which reveals information about the symmetry and lifetime of the excited state involved in the dissociation. nih.gov

By studying the photodissociation of the complex, VMI can elucidate the nature of the electronic states involved and the primary pathways by which the molecule breaks apart upon absorbing light. nih.govrsc.org

Table 5: Key Observables in a VMI Experiment

Observable Information Gained
Fragment Mass-to-Charge Ratio Identifies the chemical nature of the dissociation products. hw.ac.uk
Ion Image Radius Correlates directly to the speed and kinetic energy of the fragment.
Ion Image Angular Intensity Relates to the orientation of the transition dipole moment and the timescale of the dissociation.

| Translational Energy Distribution | Reveals the energy partitioning between the products and the nature of the dissociative potential energy surface. nih.gov |

Derivatization Strategies and Applications in Research

Synthetic Derivatization for Target Molecule Construction

The structure of 2,3-dimethylpyridine makes it a valuable precursor in organic synthesis, particularly for pharmaceuticals and agrochemicals. ontosight.aiqinmuchem.com Derivatization can occur at the nitrogen atom of the pyridine (B92270) ring, the methyl groups, or the aromatic ring itself, leading to a wide array of functionalized molecules.

One key derivatization pathway involves the oxidation of the nitrogen atom to form 2,3-dimethylpyridine-N-oxide. This N-oxide is an important intermediate for synthesizing further derivatives, such as 2,3-dimethyl-4-nitropyridine-N-oxide, which is a precursor for drugs like lansoprazole (B1674482). google.com A patented method for this nitration reaction uses potassium nitrate (B79036) in sulfuric acid, which is noted to be more environmentally friendly than traditional methods involving nitric acid. google.com

The methyl groups on the pyridine ring can also be functionalized. For instance, oxidation can convert the methyl groups into other functional groups. wikipedia.org Another approach involves the condensation of 2,3-dimethylpyridine derivatives to create more complex heterocyclic systems. For example, 2,6-Dimethylpyridin-3-Amine, a related lutidine derivative, is used to synthesize complex molecules for pharmaceuticals and agrochemicals due to the reactivity of its amino group. innospk.com

Furthermore, 2,3-dimethylpyridine can be used to create bipyridine structures. For example, 3,3'-dimethyl-2,2'-bipyridine, a derivative, is used as a building block in the preparation of various functional materials due to its ability to chelate metal ions, which enhances the stability and reactivity of the resulting complexes. lookchem.com

Table 1: Examples of Synthetic Derivatization of 2,3-Dimethylpyridine and its Analogs

Starting MaterialReagent(s)ProductApplication
2,3-DimethylpyridineHydrogen Peroxide, Catalyst2,3-Dimethylpyridine-N-oxideIntermediate for pharmaceuticals google.com
2,3-Dimethylpyridine-N-oxidePotassium Nitrate, Sulfuric Acid2,3-Dimethyl-4-nitropyridine-N-oxideIntermediate for lansoprazole synthesis google.com
2,6-Dimethylpyridine (B142122)Air (Oxidation)2,6-DiformylpyridineSynthesis of other compounds wikipedia.org

Derivatization in Analytical Chemistry for Enhanced Detection

In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of compounds that may otherwise have poor analytical characteristics. For pyridine derivatives like 2,3-dimethylpyridine, derivatization is often employed before analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govnih.gov

The primary goals of derivatization in this context are to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic peak shape and detection sensitivity. nih.gov A widely used method for compounds with active hydrogen atoms, such as those that might be introduced into a derivative of 2,3-dimethylpyridine, is silylation. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process makes the molecules more volatile and suitable for GC-MS analysis. nih.govshimadzu.eu

Pyridine itself, or its derivatives, often acts as a solvent and catalyst in these derivatization reactions, particularly in methoximation and silylation procedures for metabolomics studies. nih.govshimadzu.eureddit.com For example, methoxyamine hydrochloride is dissolved in pyridine to react with carbonyl groups, followed by silylation with MSTFA. nih.govshimadzu.eu While pyridine is a common choice, it is not always essential and can sometimes be avoided if it interferes with the analysis. researchgate.net

For HPLC analysis, derivatization can introduce chromophores or fluorophores into the target molecule to enhance its detection by UV or fluorescence detectors. nih.gov For instance, reagents can be designed to react with specific functional groups on a derivative of 2,3-dimethylpyridine, thereby attaching a moiety that is easily detectable. Another advanced technique involves tagging the analyte with a permanently charged group to improve its ionization efficiency in mass spectrometry, a method that has been successfully applied to steroids and other biomolecules. researchgate.net

Table 2: Common Derivatization Techniques for Enhanced Analytical Detection

Analytical TechniqueDerivatization MethodReagent(s)Purpose of Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS)SilylationBSTFA, MSTFA, TMCSIncrease volatility and thermal stability nih.govresearchgate.netshimadzu.eu
Gas Chromatography-Mass Spectrometry (GC-MS)Methoximation followed by SilylationMethoxyamine HCl in Pyridine, MSTFAInhibit ring formation and increase volatility nih.govshimadzu.eu
High-Performance Liquid Chromatography (HPLC)Introduction of Chromophores/FluorophoresVarious specific reagentsEnhance UV or fluorescence detection nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Charge-TaggingReagents with permanently charged moietiesImprove ionization efficiency and sensitivity researchgate.netnih.gov

Use of Derivatization for Mechanistic Probes

Derivatives of 2,3-dimethylpyridine can be powerful tools for investigating reaction mechanisms. By systematically altering the structure of the molecule, chemists can gain insights into the steric and electronic effects that govern a chemical transformation. The two methyl groups in 2,3-dimethylpyridine introduce significant steric hindrance around the nitrogen atom and the adjacent positions on the ring. wikipedia.org

This steric bulk can be exploited to probe the mechanism of reactions. For example, comparing the reactivity of 2,3-dimethylpyridine with less hindered pyridines (like pyridine itself or 3,5-dimethylpyridine) in a particular reaction can reveal the extent to which steric access to the nitrogen lone pair or the ring is important. acs.org 2,6-Lutidine is often used as a sterically hindered, non-nucleophilic base in organic synthesis, and its behavior provides a useful comparison for understanding the role of steric effects. wikipedia.org

Isotope labeling is another form of derivatization used for mechanistic studies. Synthesizing 15N-labeled 2,3-dimethylpyridine allows for the use of 15N NMR spectroscopy to probe the local chemical environment. nih.govresearchgate.net The chemical shift of the 15N nucleus is sensitive to factors like hydrogen bonding and protonation state, providing detailed information about the interactions of the pyridine derivative in solution or within a biological system. nih.gov By synthesizing a series of substituted 15N-labeled pyridines with different pKa values and molecular volumes, researchers can systematically study how these properties influence reaction pathways and intermolecular interactions. nih.govresearchgate.net

The use of borinium ions as probes has also been studied to understand the steric effects in gas-phase ion-molecule complexes involving lutidines. thegoodscentscompany.com Such studies help to quantify the impact of the methyl groups on the binding and reactivity of the pyridine nitrogen.

Applications in Advanced Materials Science and Catalysis

Integration into Functional Materials Design

The unique structure of 2,3-dimethylpyridine allows for its incorporation into various advanced functional materials, primarily as a ligand in coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are constructed from metal ions or clusters linked together by organic molecules, and their properties can be tuned by carefully selecting these components. nih.gov The inclusion of pyridine-based ligands like 2,3-dimethylpyridine can influence the resulting material's structure, porosity, and functional properties such as luminescence and gas adsorption. mdpi.comnih.gov

Coordination polymers constructed with functionalized pyridine-dicarboxylic acid linkers have shown diverse structural assemblies, including 2D polymers and 3D frameworks. acs.org The coordination mode of the ligand, involving both the pyridine (B92270) nitrogen and carboxylate groups, dictates the final architecture and properties of the material. acs.org For instance, the assembly of zinc(II) and cadmium(II) with 2-mercaptonicotinic acid, a functionalized pyridine derivative, results in one-dimensional chains that further organize into three-dimensional structures through intermolecular interactions. researchgate.net

In the context of luminescent materials, zinc(II) complexes featuring substituted pyridine ligands have been synthesized, exhibiting triplet charge-transfer excited states. acs.org These photophysical properties enable applications in energy-transfer catalysis and photoinduced electron transfer. acs.org Similarly, coordination polymers based on highly emissive ligands, including those derived from pyridine, are explored for their potential in creating functional luminescent and photonic materials for sensing applications. mdpi.com The integration of such ligands can lead to materials with strong blue or red luminescence, with the specific emission characteristics being dependent on the metal center and the ligand's structure. mdpi.com

Furthermore, the adaptability of pyridine-based ligands allows for the construction of MOFs with potential for specific applications like CO2 adsorption. nih.govrsc.org For example, a 3D supermolecular cobalt coordination polymer demonstrated a significant affinity for CO2 molecules. nih.gov

Catalytic Roles in Organic Transformations

2,3-Dimethylpyridine and its derivatives play crucial roles as ligands and components of catalysts in a variety of organic reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, modifying its electronic properties and reactivity, thereby influencing the outcome of the catalytic cycle.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In solution-phase (homogeneous) catalysis, 2,3-dimethylpyridine can be part of a metal complex that catalyzes a specific transformation. For instance, bis(arylimidazol-2-ylidene)pyridine cobalt complexes have been identified as highly active precatalysts for the hydrogenation of alkenes. nih.gov These complexes operate at room temperature and moderate hydrogen pressure to effectively reduce sterically hindered alkenes. nih.gov The pyridine-based pincer ligand is crucial for the stability and activity of the cobalt center. nih.gov Similarly, manganese terpyridine derivatives have been developed as molecular catalysts for the electrochemical reduction of CO2, demonstrating high turnover frequencies and selectivity for carbon monoxide. nih.gov Zinc(II) complexes with ligands derived from lutidine have also been investigated, highlighting the role of the metal-ligand combination in catalysis. acs.org

Heterogeneous Catalysis: For heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), 2,3-dimethylpyridine can be either part of an immobilized molecular catalyst or used to probe the properties of a solid catalyst surface. Bipyridine-based organosilica nanotubes can be metalated with iridium to create molecular heterogeneous catalysts for C-H bond activation, including oxidation and borylation reactions. nih.gov Immobilizing the active metal complex on a solid support like this enhances catalyst stability and allows for easier recovery and reuse. nih.gov The defined nanotube structure helps to isolate the active sites and facilitates the transport of reactants and products. nih.gov

Oxidation and Reduction Catalysis

Oxidation Catalysis: Pyridine derivatives are integral to various catalytic oxidation reactions. The N-oxidation of pyridines themselves is an important industrial process, and studies have explored continuous flow microreactors using titanium silicalite (TS-1) as a catalyst to produce pyridine N-oxides efficiently and safely. organic-chemistry.org Iron and ruthenium complexes containing bis(2,3-dihydroxy benzaldehyde)pyridine diimine ligands have been used to catalyze the oxidation of substrates like cyclohexene, cyclohexane, and alcohols using various oxidants. researchgate.net In some cases, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to an unusual oxidative dimerization, forming complex polyheterocyclic structures without the pyridine nitrogen or sulfur atoms being oxidized. nih.gov The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is another extensively studied reaction, relevant to the metabolism of certain drugs, with various methods employing reagents like DMSO or nitric acid. wum.edu.pk

Reduction Catalysis: The reduction of carbon-carbon double bonds (catalytic hydrogenation) is a fundamental organic reaction. libretexts.org As mentioned, cobalt complexes with pyridine-based ligands are effective catalysts for the hydrogenation of alkenes. nih.gov This reaction is typically exothermic, and the use of a metal catalyst is essential to overcome the high activation energy. libretexts.orgyoutube.com

In the field of electrochemical CO2 reduction, pyridine and its derivatives play a significant role. Rhenium tricarbonyl complexes with pyridine-oxazoline ligands have been characterized as catalysts for the electrochemical reduction of CO2 to CO. researchgate.net The catalytic cycle and the rate-determining step have been investigated through both experimental and computational studies. researchgate.net Furthermore, cobalt catalysts derived from poly-4-vinylpyridine have shown high efficiency for CO2 reduction to CO in a membrane electrode assembly, highlighting the synergistic effect between the metal and the pyridine-containing polymer. researchgate.net The use of N-substituted pyridinium (B92312) additives with polycrystalline copper electrodes has been shown to dramatically improve the selectivity of CO2 reduction towards C2 and C3 products like ethylene (B1197577) and ethanol, suppressing the formation of methane (B114726) and hydrogen. nih.gov

Electrochemical Applications (e.g., Adsorption in Electrode Interfaces)

The interaction of 2,3-dimethylpyridine and related pyridine compounds with electrode surfaces is a key aspect of their electrochemical applications, influencing processes from electrocatalysis to corrosion inhibition. nih.gov The adsorption behavior of these molecules at the electrode-electrolyte interface can alter the electrode's properties and direct the course of electrochemical reactions. nih.gov

Studies using techniques like surface-enhanced Raman spectroscopy (SERS) have investigated the adsorption of pyridine on platinum electrodes. nih.govresearchgate.net These studies reveal that pyridine chemisorbs onto the platinum surface, and its orientation and surface coverage can change with the applied electrode potential. nih.gov The adsorption is competitive with other species in the electrolyte, such as the solvent (e.g., acetonitrile) and supporting ions. nih.govresearchgate.net The interaction is strong enough to be considered a chemical enhancement, which is different from what is observed on coinage metals like silver, gold, and copper. researchgate.net The presence of adsorbed species like hydroxyl groups (OHads) on platinum steps can also be detected and is crucial for understanding many oxidation reactions. nih.gov

The adsorption of pyridine derivatives on other metal surfaces has also been explored. Theoretical studies on the Al(111) lattice show that pyridine and its derivatives, including lutidines, adsorb in an inclined orientation. biointerfaceresearch.com This adsorption is a key mechanism for their function as corrosion inhibitors for aluminum. biointerfaceresearch.com

In the context of electrocatalysis, the adsorption of reactants and intermediates is a critical step. For the electrochemical reduction of CO2, additives like N-substituted pyridiniums form a film on the copper electrode surface upon reduction. nih.gov This modified electrode surface then demonstrates remarkable selectivity for producing multi-carbon products. nih.gov The adsorption of intermediates in the CO2 reduction cycle, such as *COOH and *CO, on catalyst surfaces like gold is a central factor determining the reaction pathway and product distribution. mdpi.com The study of adsorption at electrode/solution interfaces is therefore fundamental to designing better catalysts for applications like fuel cells and the electrochemical conversion of CO2 to value-added chemicals. nih.govaiche.org

Biological and Biomedical Research Contexts

Role as Molecular Scaffolds in Drug Discovery and Development

The pyridine (B92270) ring and its derivatives are recognized as privileged scaffolds in medicinal chemistry and the development of new drugs. nih.govnih.govnih.gov As a polar and ionizable aromatic molecule, the pyridine nucleus is often incorporated into less soluble chemical structures to enhance their solubility and bioavailability. nih.gov The versatility of pyridine derivatives makes them highly sought-after in the pharmaceutical industry for creating novel compounds with significant therapeutic potential. nih.govnih.gov

The 2,3-dimethylpyridine moiety has been identified as a crucial structural component in the design of novel, orally active, nonpeptide receptor agonists. jocpr.com A notable example is its incorporation into TT-OAD2, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. jocpr.com Structural analysis revealed that the 2,3-dimethylpyridine ring of this compound occupies a specific position within a unique binding pocket of the GLP-1R, located in the upper helical bundle of the transmembrane domain. jocpr.com The development of such small-molecule GLP-1R agonists is a significant area of research for treating type 2 diabetes and obesity, offering an alternative to injectable peptide-based therapies. jocpr.comacs.org These agents function by enhancing glucose-stimulated insulin (B600854) secretion and suppressing glucagon (B607659) release. acs.org

Microbial Degradation and Biotransformation Pathways

Pyridine and its alkylated derivatives, such as 2,3-dimethylpyridine, can be environmental pollutants originating from industrial activities. pharmtech.comfda.gov Scientific research has demonstrated that various bacteria possess the metabolic capability to degrade these compounds. pharmtech.comfda.gov

A comprehensive degradation pathway for pyridine has been elucidated in Arthrobacter sp. strain 68b, which is also capable of transforming methylated pyridines. pharmtech.com The genes responsible for this catabolic pathway are located on a metabolic plasmid, p2MP. pharmtech.comfda.gov The degradation process consists of four primary enzymatic steps, ultimately converting the pyridine ring into succinic acid, which can enter central metabolism. pharmtech.comfda.gov

The pathway is initiated by a two-component flavin-dependent monooxygenase system that performs an oxidative cleavage of the pyridine ring without prior hydroxylation or reduction. fda.gov While the primary studies focused on pyridine and 2-methylpyridine (B31789), the enzymes within this pathway have been shown to act on other derivatives, indicating a broader substrate scope that includes other methylated pyridines. pharmtech.com

Table 1: Key Enzymes in the Pyridine Degradation Pathway by Arthrobacter sp. 68b

Gene Enzyme Name Function
pyrA Pyridine monooxygenase Catalyzes the initial oxidative cleavage of the pyridine ring. pharmtech.comfda.gov
pyrE (Component of monooxygenase system) Works in conjunction with PyrA. pharmtech.comfda.gov
pyrB (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase Participates in the subsequent degradation steps. pharmtech.comfda.gov
pyrC Amidohydrolase Involved in the hydrolysis of an intermediate metabolite. pharmtech.comfda.gov
pyrD Succinate semialdehyde dehydrogenase Catalyzes one of the final steps leading to succinic acid. pharmtech.comfda.gov

Identification as Chemical Probes in Biological Studies

Beyond its role as a structural scaffold, 2,3-dimethylpyridine (2,3-lutidine) has been utilized as a chemical tool in fundamental chemical research. It has served as a chemical probe to investigate steric effects in gas-phase ion-molecule complexes. researchgate.net Specifically, studies involving complexes of lutidines with borinium ions have provided insights into these fundamental molecular interactions. researchgate.net

Analysis in Complex Biological Matrices (e.g., as Impurities)

The detection and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical requirement mandated by regulatory agencies to ensure patient safety. pharmtech.comresearchgate.net Unwanted chemicals can arise during synthesis or degradation and may possess toxic or potent pharmacological effects even at trace levels. fda.govresearchgate.net Consequently, robust analytical methods are required to identify and quantify these impurities within the complex matrix of a pharmaceutical formulation. nih.govpharmtech.com

While 2,3-dimethylpyridine itself is not the subject of a specific impurity analysis in the available literature, a closely related derivative, 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, has been identified as a potential genotoxic impurity in the API esomeprazole (B1671258) magnesium. jocpr.com A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method was developed for its trace-level analysis. jocpr.com This method demonstrates the techniques applicable to the detection of dimethyl pyridine derivatives in a complex pharmaceutical matrix. jocpr.com The method was validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, specificity, and reproducibility.

Table 2: Example of an Analytical Method for a Dimethyl Pyridine Impurity

Parameter Description
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) jocpr.com
Analyte 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine jocpr.com
Matrix Esomeprazole magnesium (API) jocpr.com
Chromatographic Column Hypersil BDS (150 x 4.6 mm, 5 µm) jocpr.com
Mobile Phase 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4) and acetonitrile (B52724) (60:40, v/v) jocpr.com
Limit of Detection (LOD) 0.1 ppm
Limit of Quantitation (LOQ) 0.3 ppm jocpr.com
Ionization Mode Electrospray Ionization (ESI) jocpr.com

Future Research Directions and Outlook

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry

The advent of machine learning (ML) and artificial intelligence (AI) is poised to dramatically accelerate the discovery and development of new applications for 2,3-dimethylpyridine. nih.govrsc.orgnih.gov Predictive chemistry models, powered by sophisticated algorithms, can analyze vast datasets of chemical information to forecast the outcomes of reactions, predict biological activities, and guide the design of novel molecules with desired properties. nih.govrsc.orgnih.gov

Table 1: Applications of AI/ML in 2,3-Dimethylpyridine Research

Application AreaSpecific TaskPotential Impact
Reaction Optimization Predicting optimal catalysts, solvents, and temperatures.Increased reaction yields, reduced waste, and lower costs.
Drug Discovery Virtual screening for biological activity against various targets.Faster identification of potential drug candidates. rsc.org
Materials Science Predicting electronic and photophysical properties of new materials.Design of novel organic light-emitting diodes (OLEDs) and sensors. nih.gov
Retrosynthesis Proposing novel and efficient synthetic routes.Overcoming synthetic challenges and enabling the creation of complex molecules. cas.org

Exploration of Sustainable Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of pyridines is no exception. rsc.org Future research on 2,3-dimethylpyridine will increasingly focus on developing eco-friendly synthetic methods that minimize environmental impact. rsc.orgresearchgate.net This involves moving away from traditional reliance on fossil fuel-based feedstocks and harsh reaction conditions.

A key area of exploration is the utilization of biomass as a renewable starting material. acsgcipr.orgwikipedia.org Researchers are investigating pathways to convert biomass-derived platform molecules into pyridines, including 2,3-dimethylpyridine. acsgcipr.org While challenges such as low yields and complex product mixtures in processes like pyrolysis currently exist, ongoing research into biocatalytic and thermocatalytic conversion methods holds significant promise. acsgcipr.orggoogle.com For example, processes are being developed to synthesize pyridines from glycerol, a byproduct of biodiesel production. google.com

Furthermore, the principles of green chemistry, such as atom economy, the use of environmentally friendly solvents like water, and the development of reusable catalysts, will be central to future synthetic strategies. rsc.orgresearchgate.net The goal is to create circular and economically viable processes for producing 2,3-dimethylpyridine and its derivatives. rsc.org

Uncovering Novel Reactivity and Unforeseen Applications

While the fundamental reactivity of 2,3-dimethylpyridine is well-established, there remains a vast, underexplored landscape of chemical transformations and potential applications. nih.gov A significant frontier in this area is the direct C-H functionalization of the pyridine (B92270) ring and its methyl groups. rsc.org Developing methods for selective C-H activation would provide a more direct and efficient way to synthesize complex derivatives, which is currently a major challenge in pyridine chemistry. nih.govinnovations-report.com

Recent breakthroughs in the meta-C-H functionalization of pyridines, a traditionally difficult transformation, open up new possibilities for creating novel molecular architectures. nih.govinnovations-report.com Researchers are also exploring electrochemical methods to achieve highly selective carbon insertion into related heterocyclic rings, a strategy that could be adapted for pyridine derivatives. scitechdaily.com

The exploration of 2,3-dimethylpyridine's role as a ligand in organometallic chemistry continues to be a fruitful area of research. researchgate.net Its unique steric and electronic properties can be harnessed to create novel catalysts for a variety of organic transformations. nih.gov Moreover, the incorporation of 2,3-dimethylpyridine into larger molecular frameworks could lead to the discovery of materials with unexpected photophysical or electronic properties, finding use in areas like fluorescent molecules and organic electronics. nih.govresearchgate.net The synthesis of novel pyran derivatives and other complex heterocyclic systems often utilizes pyridine-based reagents, highlighting the broad utility of these compounds in constructing diverse molecular scaffolds. mdpi.commdpi.commdpi.com

Q & A

Basic: What are the key structural and physicochemical properties of 2,3-Dimethylpyridine relevant to experimental design?

Answer:
2,3-Dimethylpyridine (CAS 583-61-9) is a pyridine derivative with two methyl groups at the 2- and 3-positions. Key properties include:

  • Molecular formula : C₇H₉N (MW: 107.15 g/mol).
  • IUPAC InChIKey : HPYNZHMRTTWQTB-UHFFFAOYSA-N .
  • Solubility : Miscible with organic solvents (e.g., dichloromethane, DMSO) but poorly soluble in water .
  • Hazard classification : Acute oral toxicity (Category 4) and eye irritation .

Methodological Note : Prioritize solvent compatibility and toxicity protocols when designing reactions. Use NIST or PubChem for validating spectral data .

Advanced: How do methyl substitutions at the 2- and 3-positions influence coordination chemistry in metal complexes?

Answer:
The steric and electronic effects of methyl groups alter ligand-metal bonding. For example:

  • Steric hindrance : Reduces binding flexibility in Cu(II) complexes (e.g., dichlorobis(2,3-dimethylpyridine)copper(II)) .
  • Electronic effects : Enhances π-backbonding in Ag(I) or Zn(II) complexes, as shown in studies comparing ortho-substituted pyridines .

Experimental Design : Use X-ray crystallography (as in Stählin & Oswald, 1971) or DFT calculations to analyze bond lengths and charge distribution .

Basic: How can researchers effectively filter compounds in the ZINC database for virtual screening?

Answer:
ZINC allows filtering by:

  • Molecular properties : LogP, hydrogen bond donors/acceptors, and molecular weight (Lipinski’s Rule of Five compliance) .
  • Substructure search : Use SMILES or molecular patterns to identify analogs .
  • 3D formats : Pre-docked structures (mol2, SDF) are available for AutoDock/Vina .

Methodological Note : Start with broad filters (e.g., MW < 500) and refine using ZINC’s “Tranches” subsets for focused libraries .

Advanced: How to design experiments to study the catalytic activity of Zn(II)-pyridine complexes?

Answer:
Synthetic Protocol :

Ligand synthesis : React 2,3-dimethylpyridine with Zn(II) acetate under inert conditions .

Characterization : Use FT-IR (to confirm N-Zn bonding) and cyclic voltammetry (to assess redox activity) .

Catalytic testing : Evaluate activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Reference : Çolak et al. (2009) provide crystallographic data for Zn(II)-pyridine-2,6-dicarboxylate complexes .

Data Contradiction: How to resolve discrepancies in reported toxicity profiles of 2,3-Dimethylpyridine?

Answer:
Conflicting data may arise from:

  • Varied exposure models (in vitro vs. in vivo) .
  • Purity of samples : Commercial reagents may contain isomers (e.g., 2,4- or 2,6-dimethylpyridine) .

Methodological Fix : Validate purity via GC-MS and compare results against NIST’s Standard Reference Data .

Advanced: What computational strategies improve docking accuracy for 2,3-Dimethylpyridine derivatives in ZINC?

Answer:

  • Conformational sampling : Use Omega (OpenEye) to generate multiple 3D conformers .
  • Scoring functions : Combine AutoDock Vina’s affinity scoring with MM/GBSA refinement .
  • Validation : Cross-check docking poses with crystallographic data from the PDB .

Example : Kumar et al. (2024) combined DFT and docking to study ortho-substituted pyridines .

Basic: What analytical techniques are critical for characterizing 2,3-Dimethylpyridine in synthetic mixtures?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity analysis .
  • Spectroscopy : ¹H NMR (δ ~2.3 ppm for methyl groups) and FT-IR (C-N stretch ~1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (m/z 107.15) .

Advanced: How to address low reactivity of 2,3-Dimethylpyridine in nucleophilic substitution reactions?

Answer:
Strategies :

  • Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the pyridine ring .
  • Microwave-assisted synthesis : Enhances reaction rates under controlled conditions .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) to reduce steric hindrance .

Case Study : Hamed et al. demonstrated improved yields using α-chloro enolates with 2,3-dimethylpyridine derivatives .

Database Limitation: How to mitigate biases in ZINC’s compound libraries for structure-activity studies?

Answer:

  • Bias sources : Overrepresentation of "drug-like" molecules and vendor availability .
  • Mitigation : Augment ZINC data with PubChem’s bioassay datasets or ChEMBL .
  • Subset curation : Use ZINC’s “Purchasable” filter and exclude non-commercial compounds .

Advanced: What are best practices for benchmarking virtual screening results using ZINC?

Answer:

Control sets : Include known actives/decoys from DUD-E or DEKOIS .

Performance metrics : Calculate enrichment factors (EF₁₀) and ROC curves .

Reproducibility : Document search parameters (e.g., protonation states, tautomers) .

Reference : Irwin & Shoichet (2005) outline ZINC’s validation protocols for virtual screening .

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